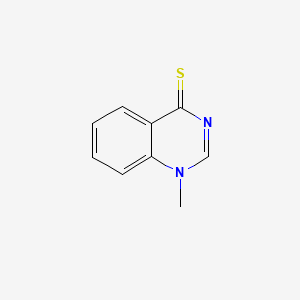
Methyl 7,8-bis(acetyloxy)-3-isoquinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7,8-bis(acetyloxy)-3-isoquinolinecarboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes two acetyloxy groups attached to the 7th and 8th positions of the isoquinoline ring, and a methyl ester group at the 3rd position. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7,8-bis(acetyloxy)-3-isoquinolinecarboxylate typically involves multiple steps. One common method starts with the isoquinoline core, which undergoes selective acetylation at the 7th and 8th positions. This is followed by esterification at the 3rd position to introduce the methyl ester group. The reaction conditions often involve the use of acetic anhydride as the acetylating agent and methanol for the esterification process. Catalysts such as sulfuric acid or hydrochloric acid may be used to facilitate these reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Methyl 7,8-bis(acetyloxy)-3-isoquinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The acetyloxy groups can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 7,8-dicarboxy-3-isoquinolinecarboxylate.
Reduction: Formation of 7,8-bis(hydroxy)-3-isoquinolinecarboxylate.
Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 7,8-bis(acetyloxy)-3-isoquinolinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 7,8-bis(acetyloxy)-3-isoquinolinecarboxylate involves its interaction with specific molecular targets. The acetyloxy groups can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. Additionally, the isoquinoline core can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
Methyl 7,8-dihydroxy-3-isoquinolinecarboxylate: Similar structure but with hydroxy groups instead of acetyloxy groups.
Methyl 7,8-dimethoxy-3-isoquinolinecarboxylate: Contains methoxy groups instead of acetyloxy groups.
Methyl 7,8-diacetyl-3-isoquinolinecarboxylate: Contains acetyl groups instead of acetyloxy groups.
Uniqueness
Methyl 7,8-bis(acetyloxy)-3-isoquinolinecarboxylate is unique due to the presence of acetyloxy groups, which can undergo various chemical transformations, making it a versatile compound for synthetic and biological studies
特性
CAS番号 |
142822-86-4 |
|---|---|
分子式 |
C15H13NO6 |
分子量 |
303.27 g/mol |
IUPAC名 |
methyl 7,8-diacetyloxyisoquinoline-3-carboxylate |
InChI |
InChI=1S/C15H13NO6/c1-8(17)21-13-5-4-10-6-12(15(19)20-3)16-7-11(10)14(13)22-9(2)18/h4-7H,1-3H3 |
InChIキー |
IPAJXTAZSRNPTR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C(C2=CN=C(C=C2C=C1)C(=O)OC)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepin-9-yl) 4-methylbenzenesulfonate](/img/structure/B12801104.png)
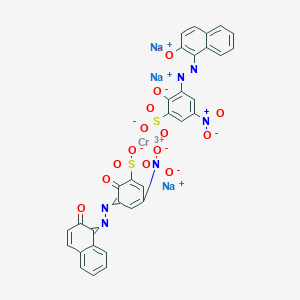
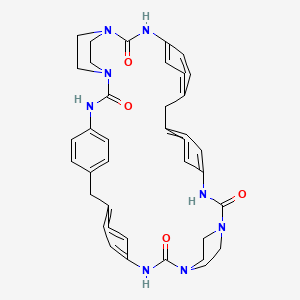

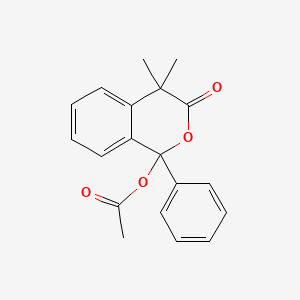
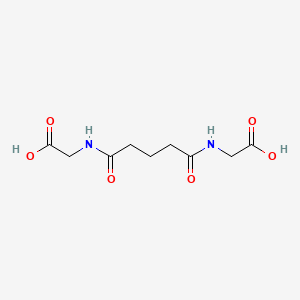


![Methanesulfonate;3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl carbamimidothioate](/img/structure/B12801177.png)

